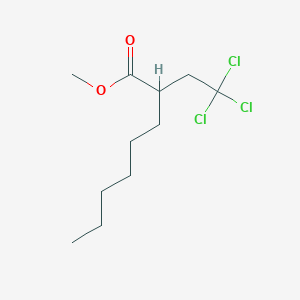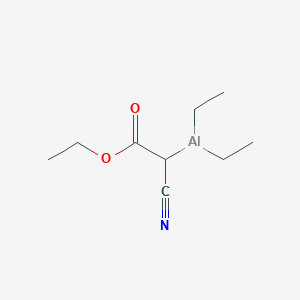
Ethyl cyano(diethylalumanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(diethylalumanyl)acetate is an organometallic compound that features a cyano group, an ethyl ester, and a diethylaluminum moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cyano(diethylalumanyl)acetate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with diethylaluminum chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the aluminum compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano(diethylalumanyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The diethylaluminum moiety can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aluminum oxides or hydroxides.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of new organometallic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl cyano(diethylalumanyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyano and aluminum groups into molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl cyano(diethylalumanyl)acetate involves the interaction of its functional groups with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the diethylaluminum moiety can act as a Lewis acid, facilitating various organic transformations. The ester group can undergo hydrolysis or transesterification reactions, further expanding the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: Contains a cyano group and an ethyl ester but lacks the diethylaluminum moiety.
Diethylaluminum cyanide: Contains a diethylaluminum group and a cyano group but lacks the ester functionality.
Uniqueness
Ethyl cyano(diethylalumanyl)acetate is unique due to the presence of both the cyano and diethylaluminum groups, which provide a combination of nucleophilic and Lewis acidic properties. This dual functionality makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Propiedades
Número CAS |
108662-78-8 |
|---|---|
Fórmula molecular |
C9H16AlNO2 |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-diethylalumanylacetate |
InChI |
InChI=1S/C5H6NO2.2C2H5.Al/c1-2-8-5(7)3-4-6;2*1-2;/h3H,2H2,1H3;2*1H2,2H3; |
Clave InChI |
HAMGMWQWVXSIBR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)[Al](CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
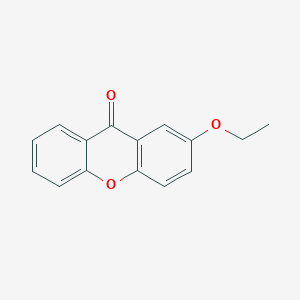
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
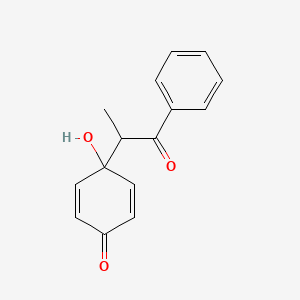
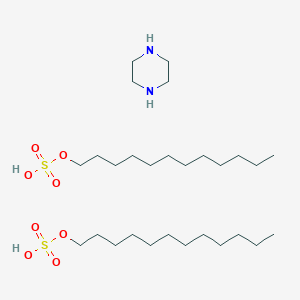

![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)


![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)
